

# A comparative analysis of patient retention in naltrexone versus methadone treatment

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Patient Retention in **Naltrexone** Versus Methadone Treatment for Opioid Use Disorder

# A comprehensive guide for researchers and drug development professionals

The management of opioid use disorder (OUD) is a critical public health challenge. Medication-assisted treatment (MAT) is a cornerstone of effective OUD management, with methadone and **naltrexone** being two of the most prominent pharmacotherapies. Methadone, a long-acting full opioid agonist, and **naltrexone**, a long-acting opioid antagonist, have distinct mechanisms of action that influence their efficacy and patient retention in treatment. This guide provides a comparative analysis of patient retention in **naltrexone** versus methadone treatment, supported by experimental data, detailed methodologies, and visualizations of their signaling pathways.

## **Quantitative Analysis of Patient Retention**

Patient retention is a crucial indicator of treatment effectiveness in OUD. The following table summarizes retention rates for methadone and **naltrexone** from various clinical studies at different time points. It is important to note that retention rates can be influenced by a multitude of factors including the formulation of the medication (e.g., oral vs. extended-release injectable **naltrexone**), the dose of the medication, and the characteristics of the patient population.



| Treatment                         | Formulation             | 3-Month<br>Retention<br>Rate           | 6-Month<br>Retention<br>Rate | 12-Month<br>Retention<br>Rate                       | Study<br>Population                  |
|-----------------------------------|-------------------------|----------------------------------------|------------------------------|-----------------------------------------------------|--------------------------------------|
| Methadone                         | Oral                    | 66.0%[1]                               | 47.3%[1]                     | 34.4%[1]                                            | 1396 patients<br>in Iran[1]          |
| Oral                              | -                       | 25%[2]                                 | -                            | 64 patients in<br>an ED-based<br>MOUD<br>program[2] |                                      |
| Oral                              | 84% (direct admission)  | 76% (direct admission)                 | 68% (direct admission)       | Patients in a<br>traditional<br>methadone<br>clinic |                                      |
| Oral                              | 78% (interim<br>clinic) | 69% (interim<br>clinic)                | 62% (interim<br>clinic)      | Patients admitted to an interim methadone clinic    | -                                    |
| Naltrexone                        | Oral                    | -                                      | 28.1%[3]                     | -                                                   | 32 opioid-<br>dependent<br>adults[3] |
| Extended-<br>Release (XR-<br>NTX) | -                       | 57.1%[3]                               | -                            | 28 opioid-<br>dependent<br>adults[3]                |                                      |
| Oral                              | -                       | ~28% (mean<br>duration 6<br>months)[4] | -                            | 1158 opioid<br>addicts in 13<br>RCTs[4]             |                                      |
| Extended-<br>Release (XR-<br>NTX) | -                       | 40-50%                                 | -                            | Multiple<br>clinical<br>trials[5]                   | •                                    |
| Extended-<br>Release (XR-         | -                       | 60.9%                                  | -                            | 138<br>participants in                              | •                                    |



NTX) a naturalistic study in Norway

#### **Key Observations:**

- Methadone treatment, particularly at adequate doses, generally demonstrates higher retention rates in the initial months of treatment compared to oral **naltrexone**.[1]
- Extended-release injectable **naltrexone** (XR-NTX) shows significantly better retention rates compared to oral **naltrexone**.[3]
- Retention rates for XR-NTX appear to be comparable to, and in some cases may exceed, those of methadone, particularly in the longer term.[3][5]
- Factors such as dosing strategy and the clinical setting can significantly impact methadone retention rates.

## **Experimental Protocols**

The methodologies employed in clinical trials are critical for interpreting retention data. Below are summaries of the experimental protocols from key studies comparing **naltrexone** and methodone.

# Study 1: A Randomized Trial Comparing Extended-Release Injectable Suspension and Oral Naltrexone[3]

- Objective: To compare the efficacy of extended-release injectable naltrexone (XR-NTX)
  versus oral naltrexone in combination with behavioral therapy for the treatment of opioid use
  disorder.
- Study Design: A 24-week, open-label, randomized controlled trial.
- Participants: 60 adults with opioid use disorder who completed inpatient opioid withdrawal and were transitioned to oral **naltrexone**.
- Intervention:



- XR-NTX Group (N=28): Received a 380 mg intramuscular injection of XR-NTX every 4 weeks.
- Oral Naltrexone Group (N=32): Received a 50 mg daily dose of oral naltrexone.
- Both groups received weekly behavioral therapy.
- Primary Outcome: Treatment retention at 24 weeks, defined as the proportion of patients remaining in treatment.
- Key Findings: The retention rate at 6 months was significantly higher in the XR-NTX group (57.1%) compared to the oral **naltrexone** group (28.1%).[3]

# Study 2: Predictors of One-Year Retention in Methadone Maintenance Treatment in Iran[1]

- Objective: To determine the one-year retention rate and its predictors among patients in methadone maintenance treatment (MMT).
- Study Design: A retrospective cohort study.
- Participants: 1396 patients who had received MMT.
- Intervention: Standard methadone maintenance treatment.
- Primary Outcome: Cumulative retention rates at 3, 6, and 12 months, defined as the percentage of patients remaining in treatment at these time points.
- Key Findings: The cumulative retention rates were 66.0% at 3 months, 47.3% at 6 months, and 34.4% at 12 months.[1] Higher methadone dosage was a significant predictor of oneyear retention.

## **Signaling Pathways and Mechanisms of Action**

The differential effects of methadone and **naltrexone** on patient retention are rooted in their distinct interactions with the mu-opioid receptor (MOR).



Methadone: As a full agonist at the MOR, methadone mimics the effects of endogenous opioids like endorphins.[7] This action stabilizes the opioid-dependent individual by preventing withdrawal symptoms and reducing cravings. The activation of the MOR by methadone initiates a G-protein signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the analgesic and euphoric effects associated with opioids.[8]

**Naltrexone**: In contrast, **naltrexone** is a competitive antagonist at the MOR.[9] It binds to the receptor with high affinity but does not activate it.[9] By occupying the receptor, **naltrexone** blocks the effects of other opioids, such as heroin or morphine.[9] This blockade prevents the rewarding and reinforcing effects of illicit opioid use. **Naltrexone** does not produce euphoria or relieve withdrawal symptoms; therefore, patients must be fully detoxified before initiating treatment to avoid precipitated withdrawal.

Below are Graphviz diagrams illustrating the distinct signaling pathways of methadone and **naltrexone**, and a logical workflow for a comparative clinical trial.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Predictors of One-Year Retention in Methadone Maintenance Treatment (MMT) in Iran,
   Rafsanjan PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Randomized Trial Comparing Extended-Release Injectable Suspension and Oral Naltrexone, Both Combined With Behavioral Therapy, for the Treatment of Opioid Use Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral naltrexone maintenance treatment for opioid dependence PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid use and dropout from extended-release naltrexone in a controlled trial: Implications for mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Meta-Analysis of Retention in Methadone Maintenance by Dose and Dosing Strategy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mu Receptors StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Retention rate in methadone maintenance treatment and factors associated among referred patients from the compulsory residential centers compared to voluntary patients [frontiersin.org]
- To cite this document: BenchChem. [A comparative analysis of patient retention in naltrexone versus methadone treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662487#a-comparative-analysis-of-patient-retention-in-naltrexone-versus-methadone-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com